molecular formula C18H13BrN2O B15153295 Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile

Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile

Cat. No.: B15153295
M. Wt: 353.2 g/mol
InChI Key: QPBJCLHLYWLQJX-UHFFFAOYSA-N
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Description

Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a ketone group, and two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile typically involves the reaction of chalcones with malononitrile. The process includes multiple steps, starting with the formation of 2-aryl-3-aroyl-1,1-dicyanopropanes, which are then brominated to yield the desired compound . The reaction conditions often require the use of organic solvents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial setting to minimize the impact of chemical processes.

Chemical Reactions Analysis

Types of Reactions

Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in different applications.

Scientific Research Applications

Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing new pharmaceuticals.

    Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile involves its interaction with molecular targets through its functional groups. The bromine atom and ketone group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo(3-oxo-1,3-diphenylpropyl)propanedinitrile is unique due to its combination of a bromine atom, ketone group, and phenyl rings, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

2-bromo-2-(3-oxo-1,3-diphenylpropyl)propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-18(12-20,13-21)16(14-7-3-1-4-8-14)11-17(22)15-9-5-2-6-10-15/h1-10,16H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBJCLHLYWLQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(C#N)(C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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